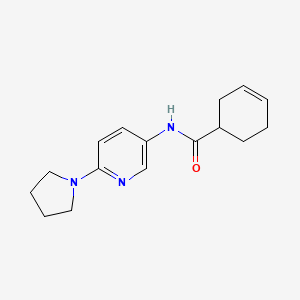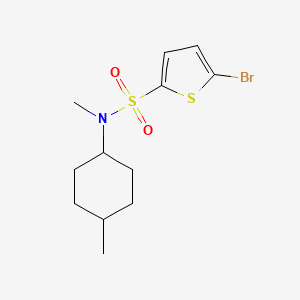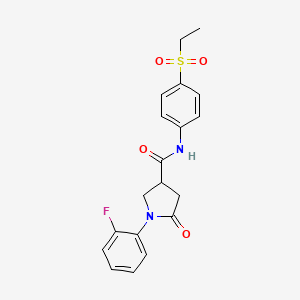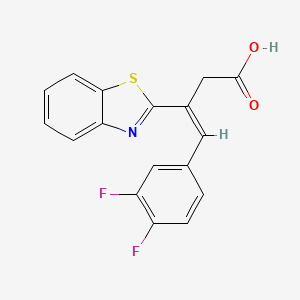
N-(6-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide, commonly known as CPP or CPPene, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of NMDA receptor antagonists and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of CPPene involves the blocking of NMDA receptors, which are involved in various physiological processes such as learning and memory. By blocking these receptors, CPPene can prevent the overstimulation of neurons, which can lead to cell death and neurological damage.
Biochemical and Physiological Effects:
CPPene has been shown to have a range of biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have neuroprotective effects, which means that it can protect neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
CPPene has several advantages for use in lab experiments. It is a potent NMDA receptor antagonist, which means that it can be used to study the role of NMDA receptors in various neurological disorders. It is also relatively easy to synthesize, which makes it readily available for use in research. However, one limitation of CPPene is that it can have off-target effects, which means that it can interact with other receptors and proteins in the brain.
Zukünftige Richtungen
There are several future directions for the study of CPPene. One area of interest is the potential use of CPPene in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of NMDA receptors. Additionally, the development of CPPene derivatives with improved pharmacological properties is an area of ongoing research.
Synthesemethoden
The synthesis of CPPene involves the reaction of 3-cyclohexene-1-carboxylic acid with pyrrolidine and 3-bromo-2-chloropyridine. The reaction is carried out in the presence of a base and a catalyst, resulting in the formation of CPPene as a white solid.
Wissenschaftliche Forschungsanwendungen
CPPene has been studied extensively for its potential applications in various fields of scientific research. It has been found to be a potent NMDA receptor antagonist, which means that it can block the activity of NMDA receptors in the brain. This property has made it a valuable tool for studying the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(6-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(13-6-2-1-3-7-13)18-14-8-9-15(17-12-14)19-10-4-5-11-19/h1-2,8-9,12-13H,3-7,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSRGIZHEISHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)NC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-chloro-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7495538.png)


![8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7495573.png)
![ethyl 5-[(2,2-dichloropropanoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B7495586.png)
![[2-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495594.png)
![N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7495597.png)
![N-(4-tert-butylphenyl)-2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495602.png)

![2-[[4-(4-ethylpiperazin-1-yl)-3-nitrobenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7495612.png)


![[2-[1-(1-adamantyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495628.png)
